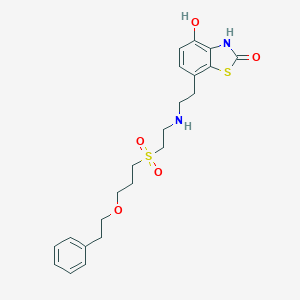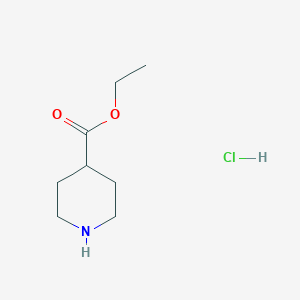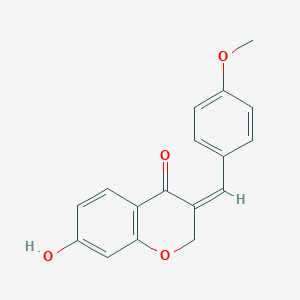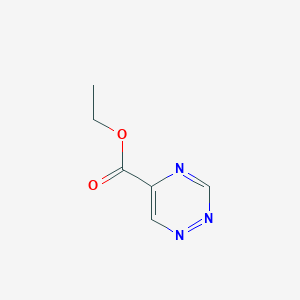
Ethyl 1,2,4-triazine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,4-triazine-5-carboxylate, also known as ethyl isocyanurate, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular formula of C6H8N4O2. In
Wirkmechanismus
The mechanism of action of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the activity of certain enzymes and pathways that are involved in the development and progression of diseases. In the agricultural industry, it has been shown to disrupt the growth and development of plants and insects by interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate also vary depending on its application. In the pharmaceutical industry, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects against various pathogens. In the agricultural industry, it has been shown to have herbicidal and insecticidal effects on plants and insects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate in lab experiments include its high yield synthesis method, its versatility in various fields, and its potential as a drug candidate. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate. In the pharmaceutical industry, further studies are needed to determine its potential as a drug candidate for various diseases. In the agricultural industry, further studies are needed to optimize its herbicidal and insecticidal effects. Additionally, further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. Overall, the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate has the potential to lead to new discoveries and innovations in various fields.
Synthesemethoden
The synthesis of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with cyanic acid. Another method involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with urea in the presence of a catalyst. Both methods result in the formation of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate with high yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,4-triazine-5-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a herbicide and insecticide in the agricultural industry. Additionally, it has been explored for its potential applications in the field of materials science, such as in the synthesis of new polymers and coatings.
Eigenschaften
CAS-Nummer |
143209-28-3 |
|---|---|
Produktname |
Ethyl 1,2,4-triazine-5-carboxylate |
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
ethyl 1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
OPBDVDRIPDMBIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=NC=N1 |
Kanonische SMILES |
CCOC(=O)C1=CN=NC=N1 |
Synonyme |
1,2,4-Triazine-5-carboxylicacid,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



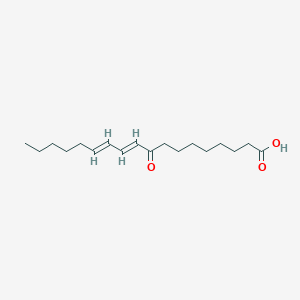

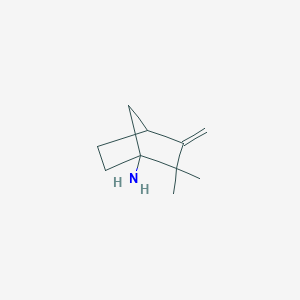
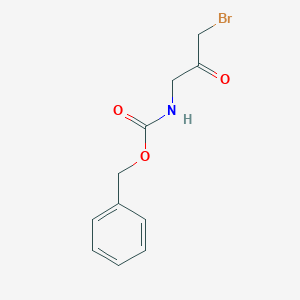



![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
